molecular formula C12H19N2+ B086806 Dimethylphenylpiperazinium CAS No. 114-28-3

Dimethylphenylpiperazinium

Numéro de catalogue: B086806
Numéro CAS: 114-28-3
Poids moléculaire: 191.29 g/mol
Clé InChI: MKGIQRNAGSSHRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethylphenylpiperazinium (DMPP) is a synthetic quaternary ammonium compound primarily recognized as a selective agonist of nicotinic acetylcholine receptors (nAChRs), particularly those in autonomic ganglia (α3β4 subtype) . It elicits biphasic responses depending on concentration: lower doses induce smooth muscle contractions via ganglionic stimulation, while higher doses or prolonged exposure may cause receptor desensitization or blockade . DMPP is widely utilized in research to study nAChR-mediated processes, including catecholamine secretion, smooth muscle dynamics, and receptor desensitization . Its structural rigidity and charged nature limit blood-brain barrier penetration, making it a peripheral-specific agent .

Méthodes De Préparation

Synthetic Routes to DMPP

Cyclization of Butanone and Paraformaldehyde

The primary method involves a three-step process:

  • Condensation : Butanone reacts with paraformaldehyde under alkaline conditions to form 3-methyl-3-buten-2-one (Scheme 1).

  • Cyclization : The intermediate reacts with hydrazine hydrate to yield 3,4-dimethylpyrazole.

  • Phosphorylation : Treatment with phosphoric acid produces DMPP .

Reaction Conditions :

  • Catalyst : Potassium hydroxide (KOH, 0.5 mol%) in methanol .

  • Temperature : 50°C for 7–8 hours .

  • Yield : 52.5% overall .

Table 1: Optimization of Condensation Step

CatalystTemperature (°C)Paraformaldehyde Equiv.Yield (%)
KOH501.268
H2SO4501.242
Et3N501.255

Data from .

Alternative Cyclization Strategies

Early patents (e.g., US4996327A) describe pyrazole synthesis via dehydrogenation of trans-2,3-dimethylacrolein, but this method requires harsh conditions (e.g., concentrated H2SO4, 100°C) . Modern approaches prioritize milder conditions and cheaper reagents.

Critical Analysis of Methodologies

Solvent Selection

Ethanol is preferred for phosphorylation due to higher product purity (HPLC > 98%) compared to toluene or dichloromethane .

Oxidation Step Optimization

Hydrogen peroxide (30%) with triethylamine (1.3 mmol) achieves 80% yield in the final oxidation step, avoiding hazardous iodine-based reagents .

Industrial-Scale Production

CN102399189B outlines a scalable process:

  • Batch Reactor Setup : Butanone, paraformaldehyde, and KOH are refluxed in methanol.

  • Workup : Filtration and distillation isolate intermediates.

  • Phosphorylation : Ethanol facilitates stoichiometric reaction with H3PO4 .

Key Challenges :

  • Managing exothermic reactions during cyclization.

  • Minimizing byproducts (e.g., 3-ethylpyrazole) through precise stoichiometry .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylphenylpiperazinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Nitrification Inhibition

DMPP is widely recognized as a nitrification inhibitor, which plays a crucial role in reducing nitrogen losses in agricultural systems. Its application can lead to improved nitrogen use efficiency, which is essential for sustainable agriculture.

  • Mechanism : DMPP inhibits the activity of ammonia-oxidizing bacteria (AOB) in the soil, thereby slowing down the conversion of ammonium to nitrate. This process helps in minimizing nitrogen leaching and nitrous oxide emissions, a potent greenhouse gas.
  • Case Studies :
    • A study conducted in New Zealand demonstrated that applying DMPP on urine patches significantly reduced nitrous oxide emissions by up to 66% during winter and 43-48% in spring when used alongside nitrogen fertilizers .
    • Another study highlighted DMPP's effectiveness in improving fruit yield and quality in apple production while allowing for reduced nitrogen fertilizer application rates, promoting more sustainable practices .

Crop Responses

Research indicates that DMPP not only inhibits nitrification but also positively influences crop performance.

  • Performance Metrics :
    • In glasshouse studies, DMPP showed an inhibition of nitrification for approximately 40 days post-application, which correlated with enhanced microbial activity and crop yield .
    • The efficacy of DMPP varied with soil properties, indicating that its application can be optimized based on specific soil conditions to maximize benefits .
Study LocationCrop TypeApplication Rate (kg/ha)N2O Reduction (%)Reference
New ZealandPastures566Di & Cameron (2012)
AustraliaApplesVariableNot specifiedResearch Study
VariousWheatVariableNot specifiedThesis

Pharmacological Effects

DMPP also exhibits significant pharmacological properties, primarily as a nicotinic acetylcholine receptor agonist.

  • Ganglionic Blocking Action : Research has shown that DMPP effectively blocks preganglionic nerve impulses at the superior cervical ganglion, similar to tetramethylammonium. This property positions DMPP as a potential candidate for studying autonomic nervous system functions .
  • Anti-inflammatory Properties : A study indicated that DMPP downregulates inflammation in monocytes/macrophages through chronic activation of phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). This mechanism suggests potential therapeutic applications in inflammatory diseases .

Research Implications

The dual functionality of DMPP as both an agricultural enhancer and a pharmacological agent opens avenues for interdisciplinary research.

  • Case Studies :
    • Investigations into the anti-inflammatory effects of DMPP have shown its ability to modulate intracellular calcium levels, providing insights into its potential use in treating inflammatory conditions .
Application AreaEffectMechanismReference
AgricultureNitrification inhibitionInhibition of AOBDi & Cameron (2012)
MedicalAnti-inflammatoryPI3K and PLC activationPubMed Study

Comparaison Avec Des Composés Similaires

Nicotine

  • Receptor Affinity : Nicotine exhibits higher affinity for neuronal nAChRs (α4β2, α7) compared to DMPP, which preferentially targets ganglionic α3β4 subtypes .
  • Functional Effects: Both induce catecholamine release, but nicotine promotes balanced epinephrine (E) and norepinephrine (NE) secretion, whereas DMPP preferentially releases E . In bovine retractor penis muscle, nicotine and DMPP produce similar relaxations via nAChR-mediated nerve activation, but higher nicotine concentrations activate non-specific inhibitory pathways .
  • Desensitization : Nicotine and DMPP both induce nAChR desensitization, but cotinine (a nicotine metabolite) desensitizes receptors to DMPP without activating them .

Cytisine

  • Receptor Affinity : Cytisine demonstrates the highest affinity for α4β2 nAChRs among nicotinic agonists, with potency exceeding DMPP and nicotine .

Acetylcholine (ACh) and Carbachol

  • Mechanistic Divergence: ACh activates both muscarinic and nicotinic receptors, while DMPP is nAChR-specific. In bovine retractor penis muscle, ACh mimics DMPP-induced relaxation only when muscarinic receptors are blocked . Carbachol, a non-hydrolyzable ACh analog, shares DMPP’s nAChR-mediated effects but with lower potency .
  • Enzyme Modulation: DMPP increases tyrosine 3-monooxygenase activity in sympathetic ganglia via nicotinic receptors, whereas carbachol utilizes combined nicotinic and muscarinic pathways .

Tyramine

  • Mechanism : Tyramine is an indirect sympathomimetic (TAAR1 agonist) that displaces NE from vesicles, contrasting with DMPP’s direct nAChR agonism .
  • Functional Overlap :
    • Both enhance cardiac responses, but DMPP’s effects are abolished by hexamethonium (ganglionic blocker), while tyramine’s are reserpine-sensitive .
    • In the nictitating membrane, low-dose DMPP mimics tyramine’s sustained contraction, but high-dose DMPP causes transient contraction followed by blockade .

Tetramethylammonium (TMA)

  • Receptor Specificity : TMA primarily activates muscarinic receptors in cardiac tissue, unlike DMPP’s nicotinic action .
  • Smooth Muscle Effects : Both induce gastric corpus contractions, but TMA’s effects are antagonized by atropine, highlighting mechanistic differences .

Sigma Receptor Ligands (e.g., DTG)

Key Mechanistic and Functional Differences

Biphasic Responses

DMPP exhibits dose-dependent duality:

  • Low doses : Sustained nictitating membrane contraction (similar to tyramine) .
  • High doses : Transient contraction followed by blockade, suggesting receptor desensitization .

Catecholamine Secretion

  • DMPP preferentially stimulates adrenal E secretion (70–80% of total catecholamines), whereas nicotine releases equal E and NE .
  • Reserpine pretreatment enhances low-dose DMPP effects but diminishes high-dose responses, indicating vesicular NE pool dependency .

Desensitization and Synergy

  • DMPP-induced responses are abolished by cotinine-mediated nAChR desensitization, a property exploited in studying receptor tolerance .
  • Leukotriene C4 (LTC4) synergizes with DMPP in enhancing tracheal muscle contraction, suggesting shared ganglionic pathways .

Research and Clinical Implications

  • Neuromuscular Differentiation : DMPP antagonizes Atracurium Besylate’s pro-differentiation effects in glioma stem cells, highlighting its role in nAChR signaling studies .
  • Therapeutic Potential: DMPP’s ganglionic specificity makes it a tool for probing autonomic dysfunction, while its synergy with LTC4 suggests novel targets for airway diseases .

Tables

Table 1: Comparative Receptor Affinity of Nicotinic Agonists

Compound Relative Affinity Key Receptor Subtypes Reference
Cytisine Highest α4β2, ganglionic
Nicotine High α3β4, α7
DMPP Moderate α3β4 (ganglionic)
Acetylcholine Lower Muscarinic, Nicotinic
Carbachol Lower Nicotinic

Table 2: Functional Effects in Tissues

Tissue/Effect DMPP Nicotine Tyramine Reference
Nictitating Membrane Biphasic (low/high dose) Sustained contraction Sustained contraction
Adrenal Catecholamines 70–80% Epinephrine 50% Epinephrine, 50% NE NE-preferential
Ileum Contraction Sigma receptor-modulated Not studied 5-HT3-mediated
Cardiac Responses Indirect sympathomimetic Mixed direct/indirect Indirect

Table 3: Pharmacokinetic and Mechanistic Notes

Compound Key Mechanism Notable Interactions Reference
DMPP Ganglionic nAChR agonist Blocked by mecamylamine
Nicotine Cross-desensitizes nAChRs Synergizes with cotinine
Tyramine TAAR1 agonist, indirect action Reserpine-sensitive

Activité Biologique

Dimethylphenylpiperazinium (DMPP), a synthetic nicotinic acetylcholine receptor (nAChR) agonist, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its effects on various physiological systems, focusing on its stimulant actions, anti-inflammatory properties, and potential therapeutic applications.

DMPP primarily acts as an agonist at nAChRs, particularly the α3β4 subtype. Its activation leads to various intracellular signaling pathways that influence neurotransmitter release and muscle contraction. Studies have shown that DMPP can stimulate autonomic ganglia, leading to increased neurotransmitter release and muscle contraction in isolated tissues .

Key Mechanisms:

  • Depolarization: DMPP induces depolarization in resting muscle, which can lead to stimulation followed by inhibition due to prolonged depolarization .
  • Calcium Mobilization: DMPP affects intracellular calcium levels, which is critical for muscle contraction and neurotransmitter release. It has been shown to inhibit calcium mobilization induced by platelet-activating factor (PAF) in immune cells .

1. Cardiovascular Effects

DMPP has been observed to affect heart rate and contractility. In isolated rabbit atria, it caused initial slowing followed by an acceleration of the heart rate, demonstrating its dual action on cardiac tissues . Furthermore, it has been implicated in enhancing peripheral insulin sensitivity through mechanisms involving increased glucose clearance in skeletal muscles .

2. Anti-inflammatory Properties

DMPP exhibits significant anti-inflammatory effects, particularly in models of airway inflammation and asthma. In studies involving ovalbumin-sensitized mice, DMPP treatment reduced airway resistance and inflammation by decreasing the number of eosinophils and lymphocytes in bronchoalveolar lavage fluid . This effect was comparable to that of dexamethasone, a well-known anti-inflammatory agent.

Table 1: Effects of DMPP on Airway Inflammation

Treatment TypeTotal Cell Count (BAL)Eosinophil Count (BAL)Lymphocyte Count (BAL)
ControlHighHighHigh
DMPPLowLowLow
DexamethasoneLowModerateNo change

3. Neurological Effects

In terms of neurological activity, DMPP has been shown to influence neurotransmitter dynamics significantly. It enhances the release of acetylcholine from motor neurons and can block preganglionic nerve impulses at autonomic ganglia . This property suggests potential applications in treating conditions characterized by impaired cholinergic signaling.

Case Studies

Several studies have explored the therapeutic potential of DMPP:

  • Study on Insulin Sensitivity: Chronic administration of DMPP improved glucose tolerance in diet-induced obese mice without affecting body weight. This was attributed to enhanced insulin signaling pathways and increased glycogen accumulation in skeletal muscles .
  • Asthma Model Study: In a mouse model of asthma, DMPP administration led to significant reductions in airway hyperresponsiveness and inflammation markers, suggesting its potential as a therapeutic agent for asthma management .
  • Glioma Regression: Research demonstrated that DMPP could inhibit glioma size on the chick embryonic chorioallantoic membrane (CAM), indicating its potential role in cancer therapy through anti-angiogenic mechanisms .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing DMPP's agonist efficiency at nicotinic acetylcholine receptors (nAChRs)?

DMPP's agonist efficiency can be quantified using concentration-response curves (CRCs) to determine parameters like EC₅₀ (half-maximal effective concentration) and η (agonist efficiency). For example, CRCs for DMPP at α3β4 nAChR subtypes revealed an efficiency of 52%, calculated by normalizing responses to maximal receptor activation . Standard protocols involve electrophysiological recordings (e.g., patch-clamp) in transfected cell lines or isolated neurons, paired with pharmacological blockers (e.g., hexamethonium for ganglionic nAChRs) to isolate subtype-specific effects .

Q. How is DMPP utilized to study neurotransmitter release in enteric or central neurons?

DMPP is a ganglionic nAChR agonist that triggers voltage-gated calcium channel (VGCC)-dependent neurotransmitter release. In guinea-pig enteric neurons, DMPP-induced substance P release is tetrodotoxin-sensitive, confirming neural origin . For central neurons, live imaging of cryopreserved human nerve tissue can track DMPP-evoked calcium influx and correlate it with neurotransmitter release (e.g., glutamate) using fluorometric assays . Controls include pre-treatment with nAChR antagonists (e.g., mecamylamine) to validate specificity .

Q. What are the standard controls for isolating DMPP's indirect sympathomimetic effects in cardiovascular models?

In rabbit isolated heart studies, DMPP's indirect effects (e.g., noradrenaline release) are distinguished via pre-treatment with 6-hydroxydopamine to deplete sympathetic terminals. Atropine is used to block muscarinic receptors, ensuring observed heart rate changes are adrenergically mediated .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on DMPP's calcium channel dependence in neurotransmitter release?

Discrepancies arise from tissue-specific VGCC coupling. For example, DMPP-induced glutamate release in synaptosomes depends on N- and P/Q-type channels , while substance P release in enteric neurons requires tetrodotoxin-sensitive sodium channels but not L-type calcium channels . To resolve contradictions, combine pharmacological inhibitors (e.g., ω-conotoxin GVIA for N-type) with genetic knockdown models in target tissues. Cross-validate using calcium imaging and voltammetry to map channel contributions .

Q. What strategies optimize DMPP's use in mixed-methods studies linking in vitro receptor data to in vivo metabolic outcomes?

Integrate CRC data (e.g., η values) with in vivo behavioral assays. For example, DMPP's appetite-suppressing effects via α3β4 nAChRs in mice were validated by pairing receptor efficiency metrics with energy expenditure measurements (e.g., indirect calorimetry) and feeding assays. Statistical modeling (e.g., dose-response alignment) ensures translational relevance .

Q. How should experimental designs account for variability in DMPP responses across neuronal preparations?

Variability stems from differences in nAChR subunit composition (e.g., α3β4 vs. α7) and tissue handling. Standardize preparations by:

  • Using genetically homogeneous cell lines (e.g., SH-SY5Y for α3β4).
  • Pre-screening tissue donors for receptor expression profiles (e.g., qPCR for nAChR subunits).
  • Normalizing responses to internal controls (e.g., KCl depolarization) in live-tissue experiments .

Q. Methodological Best Practices

  • Data Reproducibility : Archive raw electrophysiological traces and calcium imaging datasets in repositories like Zenodo, adhering to FAIR standards .
  • Conflict Resolution : Use systematic reviews to contextualize contradictory findings (e.g., meta-analyses of DMPP's EC₅₀ values across studies ).
  • Ethical Compliance : For in vivo studies, document animal strain-specific responses (e.g., Sprague-Dawley vs. C57BL/6 mice) and obtain ethics approvals for protocols involving tissue from human donors .

Propriétés

Numéro CAS

114-28-3

Formule moléculaire

C12H19N2+

Poids moléculaire

191.29 g/mol

Nom IUPAC

1,1-dimethyl-4-phenylpiperazin-1-ium

InChI

InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1

Clé InChI

MKGIQRNAGSSHRV-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2)C

SMILES canonique

C[N+]1(CCN(CC1)C2=CC=CC=C2)C

Key on ui other cas no.

114-28-3

Synonymes

1,1 Dimethyl 4 phenylpiperazine Iodide
1,1-Dimethyl-4-phenylpiperazine Iodide
Dimethylphenylpiperazinium
Dimethylphenylpiperazinium Iodide
DMPP
Iodide, 1,1-Dimethyl-4-phenylpiperazine
Iodide, Dimethylphenylpiperazinium

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.